molecular formula C11H15NO3 B8027991 1-Butoxy-3-methyl-5-nitrobenzene

1-Butoxy-3-methyl-5-nitrobenzene

Cat. No.: B8027991
M. Wt: 209.24 g/mol
InChI Key: IQSPTSVNBSLVND-UHFFFAOYSA-N
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Description

1-Butoxy-3-methyl-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a butoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-3-methyl-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-butoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butoxy-3-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-3-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butoxy-4-methyl-2-nitrobenzene
  • 1-Butoxy-2-methyl-4-nitrobenzene
  • 1-Butoxy-3-methyl-4-nitrobenzene

Uniqueness

1-Butoxy-3-methyl-5-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-butoxy-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-4-5-15-11-7-9(2)6-10(8-11)12(13)14/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSPTSVNBSLVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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